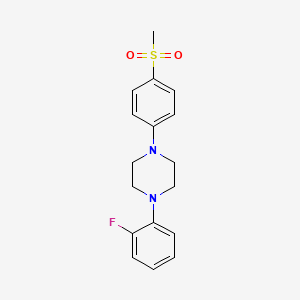![molecular formula C15H14F3N3O2 B12246314 1-(Furan-2-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B12246314.png)
1-(Furan-2-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine is a complex organic compound that features a furan ring, a trifluoromethyl-substituted pyridine ring, and a piperazine ring
Preparation Methods
The synthesis of 1-(Furan-2-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-carbonyl intermediate: This can be achieved through the acylation of furan with an appropriate acyl chloride.
Synthesis of the trifluoromethyl-substituted pyridine:
Coupling with piperazine: The final step involves coupling the furan-2-carbonyl intermediate and the trifluoromethyl-substituted pyridine with piperazine under suitable conditions, such as using a base and a coupling agent.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(Furan-2-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Furan-2-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and binding affinities.
Industry: The compound’s unique properties make it useful in developing new materials with desired chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine involves its interaction with specific molecular targets. The furan and pyridine rings can participate in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(Furan-2-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine include:
1-(Furan-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-3-yl]piperazine: Differing in the position of the trifluoromethyl group on the pyridine ring.
1-(Furan-2-carbonyl)-4-[6-(methyl)pyridin-3-yl]piperazine: Featuring a methyl group instead of a trifluoromethyl group.
1-(Thiophen-2-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine: Substituting the furan ring with a thiophene ring.
The uniqueness of this compound lies in its combination of the furan, trifluoromethyl-pyridine, and piperazine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14F3N3O2 |
|---|---|
Molecular Weight |
325.29 g/mol |
IUPAC Name |
furan-2-yl-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)13-4-3-11(10-19-13)20-5-7-21(8-6-20)14(22)12-2-1-9-23-12/h1-4,9-10H,5-8H2 |
InChI Key |
SVZHOHTWCPARPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CN=C(C=C2)C(F)(F)F)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Thieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12246235.png)
![3-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12246236.png)
![2-Methoxy-5-({1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}sulfamoyl)benzamide](/img/structure/B12246237.png)
![2-[1-(Pyrimidine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12246239.png)
![2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B12246246.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine](/img/structure/B12246268.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12246269.png)
![N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B12246274.png)
![Tert-butyl 4-[(6-methylpyrazin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B12246281.png)
![6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-9-ethyl-9H-purine](/img/structure/B12246285.png)
![4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine](/img/structure/B12246289.png)
![5-chloro-N-methyl-N-[1-(9H-purin-6-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12246312.png)

![2-[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12246322.png)
